"lobaric acid chemical structure and properties"
"lobaric acid chemical structure and properties"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lobaric acid, a depsidone-class secondary metabolite isolated from various lichen species, notably those of the Stereocaulon genus, has garnered significant interest within the scientific community.[1] Its diverse biological activities, including anti-inflammatory, anti-cancer, and enzyme-inhibitory properties, position it as a promising candidate for further investigation in drug discovery and development. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and known biological activities of lobaric acid, supplemented with detailed experimental protocols and pathway visualizations.
Chemical Structure and Properties
Lobaric acid is a complex organic molecule with the chemical formula C₂₅H₂₈O₈.[2][3] Its structure features a dibenzo[b,e][1][4]dioxepin-11-one core, which is characteristic of depsidones.
Table 1: Chemical Identifiers and Nomenclature for Lobaric Acid
| Identifier | Value | Reference |
| IUPAC Name | 8-hydroxy-3-methoxy-11-oxo-1-(1-oxopentyl)-6-pentyl-11H-dibenzo[b,e][1][4]dioxepin-7-carboxylic acid | [1] |
| CAS Number | 522-53-2 | [1][2] |
| Molecular Formula | C₂₅H₂₈O₈ | [2][3] |
| Molecular Weight | 456.5 g/mol | [1] |
| Canonical SMILES | CCCCCC1=C(C(=O)O)C(O)=CC2=OC(=O)C3=C(O2)C=C(OC)C=C3C(=O)CCCC | [2][3] |
| InChI Key | JHEWMLHQNRHTQX-UHFFFAOYSA-N | [1][2] |
Table 2: Physicochemical and Spectroscopic Properties of Lobaric Acid
| Property | Value | Reference |
| Melting Point | 196–198 °C | [2] |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | [1] |
| pKa₁ (Carboxylic Acid) | 5.05 | [5] |
| pKa₂ (Phenolic OH) | 9.75 | [5] |
| UV Absorption Maxima (in Brij 35, pH 12) | 287 nm, 303 nm | [5][6] |
| Molar Extinction Coefficient (at 303 nm) | 5479.6 M⁻¹ cm⁻¹ | [5][6] |
| ¹H NMR (400 MHz, CD₃OD) | δ 7.84 (d, J = 8.6, 1H), 7.11 (d, J = 2.4, 1H), 7.09 (dd, J = 2.4, 8.6, 1H), 3.88 (s, 3H) | [7] |
| ¹³C NMR (101 MHz, CD₃OD) | δ 172.3, 170.0, 163.8, 138.3, 133.0, 124.0, 116.3, 115.0, 56.4 | [7] |
| High-Resolution ESI-MS | m/z 197.0450 [M + H]⁺ (for a fragment) | [7] |
Experimental Protocols
Isolation and Purification from Lichen
Lobaric acid can be isolated from various lichen species, such as Stereocaulon alpinum, through solvent extraction followed by chromatographic purification. The following is a generalized protocol based on standard laboratory practices for the extraction of lichen secondary metabolites.
Caption: Generalized workflow for the isolation and purification of lobaric acid from lichen.
Methodology:
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Collection and Preparation: The thalli of a lobaric acid-containing lichen are collected, cleaned of debris, and air-dried. The dried material is then ground into a fine powder to increase the surface area for extraction.
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Extraction: The powdered lichen is subjected to solvent extraction, typically using acetone or dichloromethane, at room temperature over an extended period. This process is often repeated to ensure complete extraction of the secondary metabolites.
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Concentration: The resulting extracts are combined, filtered to remove solid lichen material, and concentrated under reduced pressure to yield a crude extract.
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Chromatographic Separation: The crude extract is then subjected to a series of chromatographic techniques for purification.
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Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a solvent gradient (e.g., a mixture of n-hexane and ethyl acetate with increasing polarity). Fractions are collected and analyzed by thin-layer chromatography (TLC).
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Sephadex LH-20 Chromatography: Fractions containing lobaric acid are pooled and further purified using a Sephadex LH-20 column with a suitable solvent system (e.g., methanol) to remove remaining impurities.
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Recrystallization: The purified lobaric acid is then recrystallized from an appropriate solvent to obtain a crystalline solid.
Total Synthesis of Lobaric Acid
The first total synthesis of lobaric acid was achieved in 14 steps, with key reactions including an Ullmann aryl ether coupling and a seven-membered lactonization. The following diagram outlines the major stages of this synthetic route.
Caption: Key stages in the total synthesis of lobaric acid.
Methodology: The detailed multi-step synthesis involves the preparation of two key aromatic ring intermediates, which are then coupled using an Ullmann aryl ether reaction. Subsequent chemical transformations lead to the formation of the pseudodepsidone, lobarin. The final step is a seven-membered lactonization reaction to yield lobaric acid. For a comprehensive step-by-step protocol, including all reagents, reaction conditions, and purification methods, refer to the primary literature on the total synthesis of lobaric acid.[7]
Biological Activities and Signaling Pathways
Lobaric acid exhibits a range of biological activities, with its anti-inflammatory and anti-cancer properties being of particular interest.
Table 3: Summary of Key Biological Activities of Lobaric Acid
| Activity | Target/Assay | Result (IC₅₀/EC₅₀) | Reference |
| Antioxidant | Superoxide radical scavenging | IC₅₀ = 97.9 µmol | [1] |
| Antiproliferative | Various cancer cell lines | EC₅₀ = 15.2-63.9 µg/ml | [1] |
| Enzyme Inhibition | Protein Tyrosine Phosphatase 1B (PTP1B) | IC₅₀ = 0.87 µM | [1] |
| Enzyme Inhibition | 12(S)-Lipoxygenase | IC₅₀ = 28.5 µM | [1] |
| Antiviral | Tobacco Mosaic Virus (TMV) in tobacco leaves | Lesion number reduction at 250 µM | [1] |
Inhibition of NF-κB and MAPK Signaling Pathways
Lobaric acid has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. In response to inflammatory stimuli such as TNF-α or LPS, these pathways are activated, leading to the expression of pro-inflammatory genes. Lobaric acid can abrogate this response.
Caption: Lobaric acid's inhibition of the NF-κB and MAPK signaling pathways.
Lobaric acid prevents the phosphorylation of key kinases in the MAPK pathway (p38, ERK, and JNK) and inhibits the degradation of IκB, which in turn prevents the nuclear translocation of NF-κB and the subsequent expression of pro-inflammatory molecules like VCAM-1, IL-6, and TNF-α.[2]
Induction of Apoptosis via the Mitochondrial Pathway
In cancer cells, lobaric acid has been demonstrated to induce apoptosis through the mitochondrial pathway. This involves the modulation of key apoptosis-related proteins.
Caption: Lobaric acid induces apoptosis through the mitochondrial pathway.
Lobaric acid treatment leads to the downregulation of the anti-apoptotic protein Bcl-2.[8][9][10] This disrupts the mitochondrial membrane potential, leading to the activation of the caspase cascade. A key substrate of activated caspases is PARP, a DNA repair enzyme, which is cleaved and inactivated, ultimately leading to programmed cell death.[8][9][10]
Modulation of the Wnt/β-Catenin Signaling Pathway
Lobaric acid has also been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.
Caption: Lobaric acid inhibits the Wnt/β-catenin signaling pathway.
By inducing the expression of GSK3-β, lobaric acid promotes the phosphorylation and subsequent degradation of β-catenin.[11][12] This prevents the accumulation and nuclear translocation of β-catenin, thereby inhibiting the transcription of its target genes, which are involved in cell proliferation and survival.[11][12]
Conclusion
Lobaric acid is a multifaceted natural product with a well-defined chemical structure and a range of interesting biological properties. Its ability to modulate key signaling pathways involved in inflammation and cancer makes it a valuable lead compound for drug development. The availability of a total synthetic route further enhances its potential for medicinal chemistry applications, allowing for the generation of analogues with improved potency and pharmacokinetic profiles. Further research is warranted to fully elucidate its therapeutic potential.
References
- 1. Anti-Inflammatory Activity of Lobaric Acid via Suppressing NF-κB/MAPK Pathways or NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KOPRI Repository: Lobaric Acid Inhibits VCAM-1 Expression in TNF-α-Stimulated Vascular Smooth Muscle Cells via Modulation of NF-κB and MAPK Signaling Pathways [repository.kopri.re.kr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Spectroscopic and photochemical properties of the lichen compound lobaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Anti-Cancer Activity of Lobaric Acid and Lobarstin Extracted from the Antarctic Lichen Stereocaulon alpnum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Lobaric Acid Exhibits Anticancer Potential by Modulating the Wnt/β-Catenin Signaling Pathway in MCF-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lobaric Acid Exhibits Anticancer Potential by Modulating the Wnt/β‐Catenin Signaling Pathway in MCF‐7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
